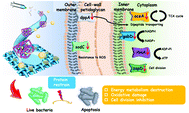Silver(i) metal–organic framework-embedded polylactic acid electrospun fibrous membranes for efficient inhibition of bacteria†
Dalton Transactions Pub Date: 2022-04-12 DOI: 10.1039/D1DT04234C
Abstract
With recent outbreaks of fatal strains of diseases and the emergency of antibiotic resistance, there is a pressing demand to discover bactericidal materials that can effectively reduce or prevent infections by pathogenic bacteria. Herein, silver(I) metal organic frameworks Ag2(HBTC) were embedded into biocompatible polylactic acid (PLA) fibrous membranes through an electrospinning process as an antibiotic-free material for effective bacterial killing. The as-synthesized Ag2(HBTC)/PLA composite membrane showed an inactivation efficiency of more than 99.9% against Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) at a concentration of 200–250 mg L−1. Mechanistic investigation indicated that the steady release of Ag+ ions and ˙OH generation from the composites contributed to the efficient antibacterial activities through irreversible damage to the bacterial cell membranes. In-depth proteomic analysis demonstrated that Ag2(HBTC)/PLA exerted a biological effect towards bacterial cells through down-regulating functional proteins, thereby destroying the central biochemical pathways of the cellular energy metabolism process, reducing resistance to oxidative damage and inhibiting cell division. In general, this study shows a promising perspective on designing MOF/PLA membranes with broad-spectrum disinfection capability for potential environmental sterilization and public healthcare protection.


Recommended Literature
- [1] Contents list
- [2] One-pot synthesis of corolla-shaped gold nanostructures with (110) planes†
- [3] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer
- [4] Comparison of atomic emission spectrometric data obtained for aluminium standard samples of different origin
- [5] Dinuclear manganese alkoxide complexes as catalysts for C–N bond cleavage of simple tertiary N,N-dialkylamides to give esters†
- [6] pH switchable and fluorescent ratiometric squarylium indocyanine dyes as extremely alkaline solution sensors†
- [7] Understanding in crystallization of polyethylene: the role of boron nitride (BN) particles
- [8] Membrane-tethered activation design of a photosensitizer boosts systemic antitumor immunity via pyroptosis†
- [9] Direct ocean capture: the emergence of electrochemical processes for oceanic carbon removal
- [10] Prediction of the structure of a silk-like protein in oligomeric states using explicit and implicit solvent models










